Sephin1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

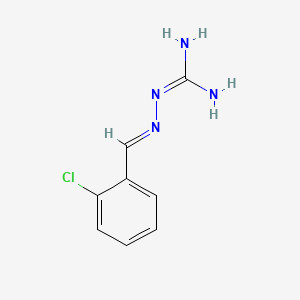

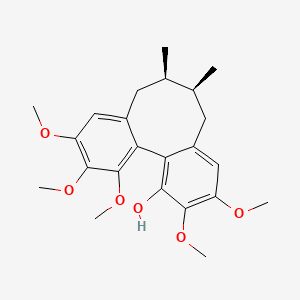

Sephin1 is a small molecule that has garnered significant attention in the scientific community due to its potential therapeutic applications. It is a derivative of guanabenz and functions primarily by inhibiting the dephosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This inhibition prolongs the integrated stress response, an adaptive mechanism that protects cells from various stresses, including the accumulation of misfolded proteins .

Applications De Recherche Scientifique

Sephin1 has a wide range of scientific research applications, particularly in the fields of neurodegenerative diseases and cellular stress responses. Some of its notable applications include:

Neuroprotection: this compound has shown promise in protecting neurons against excitotoxicity and other forms of cellular stress.

Antiviral Activity: Recent studies have explored the antiviral properties of this compound, demonstrating its effectiveness against both RNA and DNA viruses in cell culture.

Mécanisme D'action

Sephin1 works by inhibiting the stress-induced regulatory subunit of the protein phosphatase complex, thereby prolonging the phosphorylation of eIF2α during stress, and thus protecting the cells from proteostasis damage . It has been shown to delay the onset of clinical symptoms in a mouse model of multiple sclerosis, which correlated with a prolonged integrated stress response, reduced oligodendrocyte and axon loss, as well as diminished T cell presence in the CNS .

Safety and Hazards

Sephin1 should be handled with care. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wash thoroughly after handling . It should not be eaten, drunk, or smoked when using this product . Use should be only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound . If swallowed, a poison center or doctor should be contacted .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sephin1 is synthesized through a series of chemical reactions starting from guanabenz. The synthesis involves the modification of guanabenz to enhance its selectivity and reduce its adverse effects on the alpha-2-adrenergic system. The specific synthetic route and reaction conditions are proprietary and detailed in scientific literature .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions: Sephin1 primarily undergoes reactions related to its role as an inhibitor of eIF2α dephosphorylation. It does not participate in typical chemical reactions like oxidation, reduction, or substitution in its therapeutic context .

Common Reagents and Conditions: The primary reagents involved in the synthesis and application of this compound include guanabenz and various solvents and catalysts used in the modification process. The reaction conditions are carefully controlled to ensure the stability and efficacy of the compound .

Major Products Formed: The major product formed from the synthesis of this compound is the compound itself, which is then used in various therapeutic applications. There are no significant by-products reported in the literature .

Comparaison Avec Des Composés Similaires

- Guanabenz

- Salubrinal

- GSK2606414

Sephin1’s unique selectivity and reduced side effects make it a promising candidate for therapeutic applications in various diseases involving cellular stress and protein misfolding.

Propriétés

Numéro CAS |

951441-04-6 |

|---|---|

Formule moléculaire |

C8H9ClN4 |

Poids moléculaire |

196.64 g/mol |

Nom IUPAC |

2-[(Z)-(2-chlorophenyl)methylideneamino]guanidine |

InChI |

InChI=1S/C8H9ClN4/c9-7-4-2-1-3-6(7)5-12-13-8(10)11/h1-5H,(H4,10,11,13)/b12-5- |

Clé InChI |

PDWJALXSRRSUHR-XGICHPGQSA-N |

SMILES isomérique |

C1=CC=C(C(=C1)/C=N\N=C(N)N)Cl |

SMILES |

C1=CC=C(C(=C1)C=NN=C(N)N)Cl |

SMILES canonique |

C1=CC=C(C(=C1)C=NN=C(N)N)Cl |

Apparence |

Solid powder |

| 13098-73-2 | |

Pureté |

>95% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

24.8 [ug/mL] (The mean of the results at pH 7.4) |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Sephin1; Sephin-1; Sephin 1, icerguastatum; icerguastat |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-6-methoxy-3-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B1681540.png)

![2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid](/img/structure/B1681546.png)

![1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea](/img/structure/B1681547.png)

![(1S,14S,18S,19R)-8,10-dioxa-4,17-diazaheptacyclo[15.4.3.01,18.04,19.05,13.07,11.014,19]tetracosa-5,7(11),12,22-tetraen-3-ol](/img/structure/B1681559.png)

![(5E,9Z)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-10-carbaldehyde](/img/structure/B1681560.png)